2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
Overview
Description
The compound “2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride” is a derivative of the 1,2,4-oxadiazole class . The 1,2,4-oxadiazole ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves annulation reactions, followed by desulfurization/intramolecular rearrangement . The yield can be quite high, reaching up to 94% .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives exhibits intermolecular hydrogen bonds of the type N-H···N . These hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers . In addition, a strong π-interaction was proved by quantum chemical calculations and noncovalent interaction analysis .Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazole derivatives are diverse. For example, the 2-methyl-1H-pyrrolo moiety underwent cytochrome P450-catalyzed hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary. For example, some compounds are yellow crystals with a melting point of 253.00°C . The IR spectrum can show various peaks corresponding to different functional groups .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure
A precursor to energetic materials, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was synthesized and characterized through various techniques, including NMR, IR, DSC, and X-ray crystallography. The study highlights the compound's orthorhombic space group and intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers, alongside a strong π-interaction verified by quantum chemical calculations and noncovalent interaction analysis (Zhu et al., 2021).
Chemical Synthesis Approaches
Novel one-pot, four-component condensation reactions have been developed for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives using (N-isocyanimino)triphenylphosphorane, secondary amine, carboxylic acid, and aromatic aldehyde in CH2Cl2 at ambient temperatures without catalysts. This provides an efficient method for synthesizing fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).
Biological and Medicinal Chemistry Applications
Antimicrobial and Anticancer Activities
Novel carbazole derivatives have been synthesized, showing significant antibacterial, antifungal, and anticancer activities. This includes compounds exhibiting notable activity against the Human Breast Cancer Cell Line MCF7, showcasing the potential therapeutic applications of oxadiazole derivatives in treating various bacterial, fungal, and cancerous conditions (Sharma, Kumar, & Pathak, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The interest in 1,2,4-oxadiazole derivatives’ biological application has been doubled in the last fifteen years . They have found application mainly as High Energy Density Materials (HEDMs) as well as biologically active compounds with cytotoxic properties . This suggests that there is significant potential for further development in this area .
Properties
IUPAC Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4-7-5(2-3-6)8-9-4;/h2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYFKEHNICKBIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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